molecular formula C22H17FN2OS B3504104 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide

Cat. No.: B3504104
M. Wt: 376.4 g/mol
InChI Key: XQJNDWIMFOWWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, also known as EFQ or TAK-715, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of p38 MAPKs, which are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. This compound binds to the ATP-binding pocket of p38 MAPKs, preventing their activation and subsequent downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the suppression of tumor cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for p38 MAPKs, its well-established synthesis method, and its availability in high purity and yield. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties.

Future Directions

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has several potential future directions for research, including its application in the treatment of various inflammatory and autoimmune disorders, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound may also have potential applications in the treatment of various cancers, including breast, lung, and prostate cancer. Future studies may focus on optimizing the pharmacokinetic properties of this compound, improving its solubility and bioavailability, and developing more potent and selective analogs of this compound. Additionally, this compound may be used in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical studies. This compound has been found to inhibit the activity of various kinases, including p38α, p38β, and p38γ, which are involved in the regulation of inflammation and cell proliferation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-N-(2-fluorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c1-2-14-11-12-21(27-14)20-13-16(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-17(19)23/h3-13H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJNDWIMFOWWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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